(3-Bromopropyl)phosphonic Acid
Overview
Description
(3-Bromopropyl)phosphonic acid is an organic compound with the molecular formula C3H8BrO3P and a molecular weight of 202.97 g/mol . It is a colorless to pale yellow liquid with a pungent odor and is soluble in water and most organic solvents. This compound is used as a precursor in the synthesis of bioactive molecules and nanomaterials.
Scientific Research Applications
(3-Bromopropyl)phosphonic acid has a wide range of applications in scientific research, including:
Safety and Hazards
“(3-Bromopropyl)phosphonic Acid” is classified as a skin corrosive substance (Skin Corr. 1B) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has the signal word “Danger” and the hazard statement H314, which indicates that it causes severe skin burns and eye damage . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Mechanism of Action
Target of Action
(3-Bromopropyl)phosphonic Acid is primarily used as a reagent in the synthesis of amino-substituted aromatic and aliphatic phosphonic acid . It is also used as a surfactant and catalyst .
Mode of Action
The compound interacts with its targets by participating in the synthesis of bioactive molecules. It is used as a precursor in the synthesis of these molecules .
Biochemical Pathways
It has been shown to be effective in the synthesis of phosphatidylcholine, albumin, and lipids .
Pharmacokinetics
It is known that the compound is a solid at room temperature , which may influence its bioavailability.
Result of Action
The result of the action of this compound is the successful synthesis of bioactive molecules, including amino-substituted aromatic and aliphatic phosphonic acid , phosphatidylcholine, albumin, and lipids .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it is soluble in water and most organic solvents at room temperature , which can affect its efficacy and stability. Additionally, it should be stored and transported away from strong oxidizers, acids, and bases to prevent reactions .
Preparation Methods
(3-Bromopropyl)phosphonic acid can be synthesized through the reaction of 3-bromopropanol with phosphorus trichloride. The reaction typically involves the following steps:
Reaction Setup: 3-bromopropanol is mixed with phosphorus trichloride in an inert atmosphere.
Reaction Conditions: The mixture is heated to a specific temperature to facilitate the reaction.
Product Isolation: The resulting product is purified through distillation or recrystallization to obtain this compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
(3-Bromopropyl)phosphonic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation and Reduction: The phosphonic acid group can undergo oxidation or reduction reactions under specific conditions.
Hydrolysis: The compound can be hydrolyzed to form phosphonic acid derivatives.
Common reagents used in these reactions include bases, acids, and reducing agents. Major products formed from these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
(3-Bromopropyl)phosphonic acid can be compared with other similar compounds, such as:
Diethyl (3-bromopropyl)phosphonate: This compound has a similar structure but with ethyl groups attached to the phosphonic acid group.
3-Aminopropylphosphonic acid: This compound has an amino group instead of a bromine atom.
2-Aminoethylphosphonic acid: This compound has a shorter carbon chain and an amino group.
The uniqueness of this compound lies in its specific reactivity due to the presence of the bromine atom, making it a versatile precursor in various chemical syntheses .
Properties
IUPAC Name |
3-bromopropylphosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8BrO3P/c4-2-1-3-8(5,6)7/h1-3H2,(H2,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOIECRVHUDBSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CP(=O)(O)O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8BrO3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30402578 | |
Record name | (3-Bromopropyl)phosphonic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30402578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190-09-6 | |
Record name | (3-Bromopropyl)phosphonic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30402578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-Bromopropyl)phosphonic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (3-bromopropyl)phosphonic acid interact with gallium nitride (GaN) surfaces, and what are the downstream effects on the material's properties? [, ]
A1: this compound interacts with both polar and nonpolar GaN surfaces through its phosphonic acid group, forming a stable monolayer on the surface. [, ] This interaction effectively reduces the formation of gallium oxide, a common issue affecting GaN's performance. [, ] Moreover, this surface modification increases the hydrophobicity of GaN and can even enhance the photoluminescence emission of polar GaN samples. [, ] These effects are attributed to the passivation of surface states and the reduction of surface defects due to the presence of the organic monolayer. [, ]
Q2: Can this compound monolayers on silicon dioxide-free silicon surfaces undergo further modification, and what applications does this enable? []
A2: Yes, the terminal bromine atom in the this compound monolayer provides a versatile handle for secondary functionalization. [] For instance, the bromine can be substituted with a hydroxyl group, or other molecules like 4-fluorothiophenol can be attached through a secondary grafting process. [] This ability to further modify the surface after the initial monolayer formation opens up possibilities for targeted applications, such as creating highly selective biochemical sensors and platforms for controlled biological interactions. []
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